Hexarelin is a synthetic hexapeptide belonging to the growth hormone secretagogue (GHS) family. [] It was developed as an analog of Growth Hormone-Releasing Peptide-6 (GHRP-6) with the substitution of D-tryptophan with its 2-methyl derivative. [] Hexarelin is primarily recognized for its potent growth hormone (GH)-releasing activity in both humans and various animal models. [, ] It exerts its effects through specific receptors, primarily GHS-R1a, which is also the receptor for the endogenous GHS, ghrelin. [, ]
While specific synthesis methods are not detailed in the provided papers, the substitution of D-tryptophan with its 2-methyl derivative in the GHRP-6 structure forms the basis for hexarelin synthesis. [] Further details on specific synthesis pathways would require consultation of specialized chemical synthesis literature.
Hexarelin's molecular structure is His-D-2-Methyl-Trp-Ala-Trp-D-Phe-Lys-NH2. [] The key structural feature distinguishing it from GHRP-6 is the presence of the 2-methyl derivative of D-tryptophan. [] This modification likely contributes to its enhanced potency and distinct pharmacological properties compared to GHRP-6.
Hexarelin stimulates GH release primarily by acting on GHS-R1a receptors in the pituitary gland and hypothalamus. [, , ] This action leads to activation of intracellular signaling pathways, resulting in the release of GH. []
While initially believed to primarily involve somatostatin inhibition, studies suggest a more complex mechanism that also includes activation of arginine vasopressin (AVP) release. [] Additionally, hexarelin binds to scavenger receptor CD36 in some tissues, leading to GH-independent effects on lipid metabolism and cholesterol efflux. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: